

4-(Pyrrolidin-2-ylmethyl)morpholine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(Pyrrolidin-2-ylmethyl)morpholine
Cat. No.:	B1275225

[Get Quote](#)

An In-depth Technical Guide to **4-(Pyrrolidin-2-ylmethyl)morpholine**: A Versatile Building Block in Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, the strategic assembly of molecular scaffolds with proven pharmacodynamic and pharmacokinetic benefits is a cornerstone of rational drug design. This guide provides a detailed technical overview of **4-(Pyrrolidin-2-ylmethyl)morpholine**, a heterocyclic building block that combines two "privileged" structures: the pyrrolidine ring and the morpholine moiety. We will explore the fundamental physicochemical properties of this compound, delve into logical synthetic strategies for its preparation, and elucidate the rationale for its application in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds for the synthesis of novel therapeutic agents.

Introduction: The Strategic Union of Pyrrolidine and Morpholine Scaffolds

The development of novel chemical entities with desirable therapeutic profiles is an intricate process. A successful drug candidate must not only exhibit high potency and selectivity for its biological target but also possess favorable ADME (Absorption, Distribution, Metabolism, and

Excretion) properties. Medicinal chemists often turn to well-established heterocyclic scaffolds that are known to confer these desired attributes. **4-(Pyrrolidin-2-ylmethyl)morpholine** represents a thoughtful combination of two such scaffolds.

- The Pyrrolidine Ring: As a saturated, five-membered nitrogen heterocycle, the pyrrolidine core is a ubiquitous feature in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp^3 -rich structure provides an excellent framework for exploring three-dimensional chemical space, which is critical for achieving specific and high-affinity interactions with protein targets.[3] The basic nitrogen atom of the pyrrolidine ring can serve as a key hydrogen bond acceptor or as a point for further functionalization, while its stereogenic centers allow for the synthesis of chiral molecules with distinct biological activities.[3]
- The Morpholine Moiety: The morpholine ring is another staple in medicinal chemistry, prized for its ability to enhance the physicochemical properties of a molecule.[4][5] Its inclusion often improves aqueous solubility, a critical factor for oral bioavailability.[4] The morpholine nitrogen is weakly basic, which can help mitigate off-target effects associated with more basic amines, and the ether oxygen can act as a hydrogen bond acceptor.[6][7] Furthermore, the morpholine ring is generally metabolically stable, contributing to an improved pharmacokinetic profile.[4][8]

The combination of these two moieties in **4-(Pyrrolidin-2-ylmethyl)morpholine** via a methylene linker creates a versatile and synthetically accessible building block, offering a unique constellation of properties for elaboration into more complex drug candidates.

Figure 1: Rationale for using pyrrolidine and morpholine scaffolds.

Physicochemical and Molecular Properties

The fundamental properties of **4-(Pyrrolidin-2-ylmethyl)morpholine** are critical for its use in synthesis and for computational modeling in drug design. Key quantitative data are summarized below.

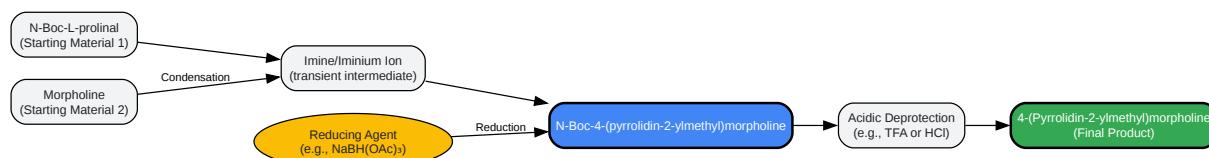
Property	Value	Source
Molecular Formula	C ₉ H ₁₈ N ₂ O	PubChem[9]
Molecular Weight	170.25 g/mol	PubChem[9]
IUPAC Name	4-(pyrrolidin-2-ylmethyl)morpholine	PubChem
CAS Number	215503-90-5	Santa Cruz Biotechnology
Topological Polar Surface Area	24.5 Å ²	PubChem[9]
Hydrogen Bond Donor Count	1	PubChem[9]
Hydrogen Bond Acceptor Count	3	PubChem[9]
Rotatable Bond Count	2	PubChem[9]

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for **4-(Pyrrolidin-2-ylmethyl)morpholine** are not extensively documented, its structure suggests several logical and high-yielding synthetic routes starting from commercially available materials. The most direct approach involves the coupling of a protected pyrrolidine derivative with morpholine.

Proposed Synthetic Workflow: Reductive Amination

A robust and widely used method for forming C-N bonds is reductive amination. This strategy offers high efficiency and functional group tolerance.



[Click to download full resolution via product page](#)

Figure 2: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized representation based on standard organic chemistry methodologies.

Step 1: Reductive Amination

- **Reactant Preparation:** To a solution of N-Boc-L-prolinal (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add morpholine (1.1 eq).
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Reduction:** Add a mild reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq), portion-wise to the reaction mixture. Causality: $\text{NaBH}(\text{OAc})_3$ is chosen for its selectivity in reducing imines in the presence of other functional groups and its tolerance of mildly acidic conditions that favor iminium ion formation.
- **Reaction Completion & Workup:** Stir the reaction overnight at room temperature. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product via flash column chromatography to yield **N-Boc-4-(pyrrolidin-2-ylmethyl)morpholine**.

Step 2: Boc-Deprotection

- **Acidolysis:** Dissolve the purified Boc-protected intermediate in a solvent like DCM. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

- Reaction: Stir the mixture at room temperature for 1-4 hours until TLC analysis indicates complete consumption of the starting material.
- Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted to yield the free base, **4-(Pyrrolidin-2-ylmethyl)morpholine**.

Characterization

The identity and purity of the synthesized compound would be validated using a standard suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure, showing characteristic signals for the pyrrolidine and morpholine protons and carbons.[10][11]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., N-H stretch, C-O-C stretch).

Applications in Drug Discovery and Medicinal Chemistry

4-(Pyrrolidin-2-ylmethyl)morpholine serves as an exemplary building block for introducing the beneficial pyrrolidine-morpholine combination into larger, more complex molecules. Its utility lies in its two reactive nitrogen centers, which can be selectively functionalized.

- As a Scaffold for Library Synthesis: The secondary amine of the pyrrolidine ring is a prime handle for further chemical modification. It can undergo acylation, alkylation, sulfonylation, or arylation to rapidly generate a library of diverse compounds for screening against various biological targets, such as kinases, proteases, or G-protein coupled receptors.
- Improving Pharmacokinetic Properties: The inherent properties of the morpholine ring can be imparted to a lead compound. Its incorporation is a well-established strategy to enhance

aqueous solubility and metabolic stability, potentially converting a potent but poorly behaved compound into a viable drug candidate.[4][6]

- Bioisosteric Replacement: In lead optimization, a morpholine group can be used as a bioisostere for other functionalities, such as a thiomorpholine or a piperazine, to fine-tune potency, selectivity, and pharmacokinetic parameters.

Conclusion

4-(Pyrrolidin-2-ylmethyl)morpholine is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. By physically linking two scaffolds renowned for their positive impact on biological activity and drug-like properties, it provides a streamlined pathway to novel chemical entities. Its well-defined structure, predictable physicochemical properties, and straightforward synthetic accessibility make it a valuable asset for research programs aiming to develop next-generation therapeutics. This guide has provided the core technical information and scientific rationale necessary for its effective implementation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar

[semanticscholar.org]

- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 7. nbinno.com [nbinno.com]
- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Methyl-2-(pyrrolidin-3-YL)morpholine | C9H18N2O | CID 82653235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(Pyrrolidin-2-ylmethyl)morpholine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275225#4-pyrrolidin-2-ylmethyl-morpholine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com